4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate
Description
Chemical Identity and Nomenclature
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is a synthetic carbamate derivative with distinct structural and functional features. Its systematic IUPAC name is (4-chlorophenyl) N-(4-fluoropyridin-2-yl)carbamate , reflecting its substitution pattern on both aromatic rings. The molecular formula C₁₂H₈ClFN₂O₂ corresponds to a molecular weight of 266.65 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1993323-78-6 |
| SMILES | C1=CC(=CC=C1OC(=O)NC2=NC=CC(=C2)F)Cl |
| Synonyms | EVT-1700533; (4-fluoropyridin-2-yl)carbamic acid 4-chlorophenyl ester |
The compound’s InChIKey (WYRQJYICMJJFKN-UHFFFAOYSA-N ) and InChI string further authenticate its chemical identity.
Historical Context in Carbamate Chemistry
Carbamates have played a pivotal role in organic and medicinal chemistry since the 19th century, beginning with the isolation of physostigmine from Physostigma venenosum seeds. This natural alkaloid laid the foundation for synthetic carbamates, which gained prominence due to their proteolytic stability and versatility in drug design.
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate represents a modern iteration of this class, leveraging halogen substituents to enhance reactivity and binding affinity. Its development aligns with advancements in catalytic carbamate synthesis, particularly methods utilizing CO₂ as a carbonyl source. Unlike early carbamates, this compound exemplifies targeted structural modifications for specialized applications in catalysis and molecular recognition.
Properties
IUPAC Name |
(4-chlorophenyl) N-(4-fluoropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c13-8-1-3-10(4-2-8)18-12(17)16-11-7-9(14)5-6-15-11/h1-7H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRQJYICMJJFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC2=NC=CC(=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyridin-2-yl Carbamate Intermediate
The initial step involves synthesizing the core pyridin-2-yl carbamate, which serves as the scaffold for subsequent functionalization. A typical approach involves:
- Reaction of 2-aminopyridine derivatives with chlorocarbonates or isocyanates to form the carbamate linkage.
- Use of tert-butyl or methyl carbamates as protecting groups or intermediates, which can be deprotected or further functionalized.
For example, the synthesis of tert-butyl (6-chloropyridin-3-yl)carbamate has been achieved via:
- Reacting 6-chloropyridin-3-ylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or N,N-dimethylaminopyridine (DMAP).
- The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.
This step yields a protected carbamate, which can be deprotected or further modified in subsequent steps.
Introduction of the Chlorophenyl Group
The chlorophenyl moiety is introduced via Suzuki-Miyaura cross-coupling :
- Reagents: 4-chlorophenylboronic acid or ester.
- Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Conditions: Reflux in a polar aprotic solvent like dioxane or tetrahydrofuran (THF), with a base such as potassium phosphate or carbonate.
- Outcome: Formation of the 4-chlorophenyl substituted pyridine derivative.
This step ensures the attachment of the chlorophenyl group at the appropriate position on the pyridine ring.
Incorporation of the Fluoropyridine Moiety
The fluoropyridine component is typically synthesized via nucleophilic aromatic substitution (SNAr) or direct fluorination of pre-formed pyridine derivatives:
- Method A: Starting from 2-chloro or 2-bromo pyridine derivatives, fluorination is achieved using reagents like potassium fluoride (KF) or selectfluor under elevated temperatures.
- Method B: Using fluorinated building blocks like 4-fluoropyridine derivatives, which are then coupled with the chlorophenyl group via the Suzuki reaction.
Alternatively, the fluoropyridine can be introduced through nucleophilic substitution of a suitable leaving group on a pyridine ring with fluoride ions.
Formation of the Carbamate Linkage
The final step involves coupling the chlorophenyl and fluoropyridine units with the carbamate group:
- Method: Reacting the amino group of the pyridine derivative with phosgene derivatives or carbamoyl chlorides to form the carbamate linkage.
- Conditions: Typically in the presence of bases such as triethylamine or pyridine, in solvents like DCM or acetonitrile.
- Outcome: The formation of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate .
Data Table Summarizing the Preparation Methods
Research Findings and Notes
- Efficiency and Yield: The overall yields for each step vary, with Suzuki couplings often exceeding 80%, while fluorination steps can range between 50-70%, depending on the substrate and conditions.
- Purification: Recrystallization and chromatography are standard purification methods, ensuring high purity for subsequent biological testing.
- Optimization: Recent studies suggest that microwave-assisted synthesis can accelerate certain steps, particularly fluorination and coupling reactions, improving yields and reducing reaction times.
Chemical Reactions Analysis
Substitution Reactions
The carbamate group (–O(CO)NH–) and halogenated aromatic rings are key sites for nucleophilic substitution.
a. Carbamate Hydrolysis
Under acidic or basic conditions, the carbamate bond undergoes hydrolysis:
-
Acidic conditions : Produces 4-fluoropyridin-2-amine and 4-chlorophenol.
-
Basic conditions : Generates sodium 4-fluoropyridin-2-ylcarbamate and 4-chlorophenol .
b. Halogen Displacement
The 4-fluoropyridine ring may undergo nucleophilic aromatic substitution (NAS) at the fluorine position, though activation by electron-withdrawing groups is required. For example:
-
Reaction with amines (e.g., morpholine) under palladium catalysis yields 4-morpholinopyridin-2-ylcarbamate derivatives .
Cross-Coupling Reactions
The 4-fluoropyridine scaffold participates in transition metal-catalyzed coupling reactions:
For instance, coupling with aryl boronic acids replaces the fluorine atom, forming biaryl structures .
Functional Group Transformations
a. Oxidation/Reduction
-
The carbamate group is resistant to oxidation but may undergo reduction with LiAlH₄ to yield 4-fluoropyridin-2-ylmethanol and 4-chloroaniline .
-
The chlorophenyl ring can be reduced under H₂/Pd-C to form cyclohexyl derivatives, though steric hindrance may limit reactivity .
b. Electrophilic Aromatic Substitution (EAS)
The 4-fluoropyridine ring’s electron-deficient nature directs EAS to the 3- or 5-positions. Example:
Heterocyclic Chemistry
The pyridine ring participates in cyclization reactions:
-
Reaction with thiourea forms pyrido[2,3-d]pyrimidine-2-thiones via ring expansion .
-
Condensation with aldehydes and malononitrile yields fused pyrano[2,3-c]pyrazole systems, leveraging the carbamate’s nucleophilicity .
Organometallic Reactions
a. Metal-Halogen Exchange
The fluorine atom undergoes lithiation at low temperatures (–78°C) with LDA, enabling introduction of electrophiles (e.g., CO₂, aldehydes) .
b. Grignard Addition
Grignard reagents add to the pyridine ring’s electron-deficient positions, forming alkyl/aryl-substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that this compound exhibits significant inhibition against various cancer cell lines. It targets key enzymes involved in cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). The compound has demonstrated an IC50 value of 120 nM against DHFR and 46 nM against TS, indicating strong potential in cancer treatment .
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Antimicrobial Efficacy
The compound has shown promising results against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). In vitro studies report effective concentrations ranging from 0.78 to 3.125 μg/mL, comparable to established antibiotics .
Enzyme Inhibition
Recent investigations highlight the compound's ability to inhibit specific methyltransferases such as SMYD2, which is implicated in cancer progression. The inhibition of SMYD2 leads to reduced protein methylation, suggesting a novel approach for cancer therapy .
Agrochemicals
In agricultural settings, 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate serves as an effective pesticide due to its insecticidal properties. Its mechanism involves the inhibition of acetylcholinesterase, leading to neurotoxicity in pests while maintaining a relatively low toxicity profile for mammals .
Materials Science
This compound is also explored in materials science for the development of new materials with enhanced properties due to its unique chemical structure.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations through dual inhibition mechanisms targeting DHFR and TS .
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated the compound's effectiveness against drug-resistant bacterial strains. The findings suggest that this compound could serve as a lead for developing new antibiotics targeting resistant pathogens .
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. the compound’s unique structure allows it to interact with various biological molecules, potentially leading to significant biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl or pyridinyl rings. Key examples include:
Table 1: Structural Comparison of Selected Carbamates and Related Compounds
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing Groups: The 4-fluoropyridin-2-yl group in the target compound enhances polarity compared to non-fluorinated analogs. The trifluoromethyl analog (Table 1) exhibits higher molecular weight and lipophilicity due to the -CF₃ group .
- Chlorophenyl Variations: Compounds with dual chlorophenyl groups (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl derivatives) show increased molecular weight (466–545 g/mol) and melting points (268–287°C), likely due to enhanced intermolecular interactions .
Physicochemical Properties
Lipophilicity and solubility are critical for bioavailability. Data from HPLC-derived capacity factors (log k) and computational studies highlight differences:
Table 2: Lipophilicity and Thermal Properties
*Estimated based on structural similarity to compounds in .
Key Findings:
- Lipophilicity : The target compound’s log k (2.1) is lower than its dichlorophenyl analogs (log k = 2.8), suggesting reduced membrane permeability but improved aqueous solubility .
- Dipole Moments : Fluorine and chlorine substituents contribute to dipole moments (~2.5–3.0 Debye), aligning with DFT studies on related chlorophenyl compounds .
Biological Activity
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, with the molecular formula CHClFNO and CAS number 1993323-78-6, is a compound that has garnered attention for its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for medicinal chemistry and pharmacological studies.
The compound is synthesized through methods such as the Suzuki–Miyaura coupling reaction, which facilitates carbon–carbon bond formation. This reaction is significant in generating derivatives that may exhibit enhanced biological activity. The compound has a molecular weight of 266.65 g/mol and features both chlorophenyl and fluoropyridinyl moieties, contributing to its chemical reactivity and biological interactions.
The biological activity of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenyl and pyridyl groups can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially leading to inhibition or modulation of their activity. This interaction can affect various signaling pathways, influencing cellular responses.
Biological Activity Overview
Research indicates that 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, its effects on the MCF-7 breast cancer cell line have been evaluated, showing potential in inducing apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be explored further for therapeutic applications.
Case Studies and Research Findings
-
Antitumor Effects : A study investigated the cytotoxicity of various compounds, including 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, against human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Compound Name IC (µM) Cell Line 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate X.XX MCF-7 Doxorubicin 10 MCF-7 - Mechanistic Studies : Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins. These studies reveal significant binding affinities, indicating that the compound can effectively inhibit target enzyme activity.
- Pharmacokinetic Profile : Research into the pharmacokinetics of this compound has shown favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-chlorophenyl 4-fluoropyridin-2-ylcarbamate in laboratory settings?
- Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to potential toxicity from halogenated aromatic moieties. Work should be conducted in a fume hood to avoid inhalation. Waste containing this compound must be segregated into halogenated organic waste containers and disposed of via certified hazardous waste services to prevent environmental contamination . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis.
Q. How can researchers optimize the synthesis of 4-chlorophenyl 4-fluoropyridin-2-ylcarbamate to improve yield and purity?
- Answer : Key steps include:
- Reagent selection : Use high-purity 4-fluoropyridin-2-amine and 4-chlorophenyl chloroformate.
- Solvent system : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere to minimize hydrolysis .
- Temperature control : Maintain 0–5°C during coupling to suppress side reactions (e.g., carbamate decomposition).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : H and F NMR to confirm fluorine substitution patterns and carbamate linkage.
- HRMS : Exact mass analysis (ESI+ mode) to verify molecular ion [M+H].
- FTIR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases or esterases).
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
- MD simulations : Evaluate stability of ligand-receptor complexes in physiological conditions .
- Example : Modifying the fluoropyridine ring’s substituents (e.g., adding electron-withdrawing groups) may enhance electrophilicity for nucleophilic targets .
Q. What experimental strategies resolve contradictions in kinetic data during hydrolysis studies?
- Answer :
- Controlled variables : Systematically test pH (4–10), temperature (25–60°C), and ionic strength.
- Statistical DoE : Apply a factorial design (e.g., 2 matrix) to identify interactions between variables .
- Analytical validation : Use LC-MS to detect transient intermediates (e.g., free 4-fluoropyridin-2-amine) and validate degradation pathways .
Q. How can researchers elucidate the reaction mechanism of carbamate formation under varying catalytic conditions?
- Answer :
- Kinetic isotope effects (KIE) : Compare / using deuterated reagents to identify rate-determining steps.
- In-situ monitoring : Employ ReactIR to track carbonyl stretching frequency shifts during the reaction.
- Catalyst screening : Test bases (e.g., DMAP, pyridine) or Lewis acids (e.g., ZnCl) to differentiate between nucleophilic vs. electrophilic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
